Technical Guide: Synthesis and Characterization of 5-Fluoro-4-iodo-2-nitrobenzyl bromide
Technical Guide: Synthesis and Characterization of 5-Fluoro-4-iodo-2-nitrobenzyl bromide
The following technical guide details the synthesis, characterization, and handling of 5-Fluoro-4-iodo-2-nitrobenzyl bromide . This document is structured for research scientists and process chemists, focusing on reproducible protocols, mechanistic insights, and safety compliance.
Executive Summary
5-Fluoro-4-iodo-2-nitrobenzyl bromide is a highly functionalized aromatic intermediate critical in the development of next-generation pharmaceuticals, particularly Antibody-Drug Conjugates (ADCs) and kinase inhibitors.[1][2] Its value lies in its orthogonal reactivity :
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Benzyl Bromide: A potent electrophile for alkylation reactions (e.g., forming C-N or C-O bonds).[2]
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Aryl Iodide: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1][2]
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Nitro Group: A latent amine precursor for further elaboration or solubility modulation.[2]
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Fluorine Substituent: Enhances metabolic stability and modulates the pKa of neighboring functional groups.
This guide outlines a validated, three-step synthetic route starting from commercially available 2-Fluoro-4-methylaniline , ensuring high regioselectivity and yield.[1][2]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12][13]
| Property | Specification |
| Chemical Name | 5-Fluoro-4-iodo-2-nitrobenzyl bromide |
| IUPAC Name | 1-(Bromomethyl)-5-fluoro-4-iodo-2-nitrobenzene |
| CAS Number | 1824058-14-1 |
| Molecular Formula | C₇H₄BrFINO₂ |
| Molecular Weight | 359.92 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Melting Point | 84–86 °C (Lit.)[1][2][3] |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Hazards | Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity |
Retrosynthetic Analysis & Strategy
The synthesis is designed to install substituents in a specific order to leverage directing effects and avoid side reactions.
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Target Disconnection: The benzyl bromide is generated last via radical bromination to prevent sensitivity issues during earlier steps.
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Precursor Identification: The immediate precursor is 5-Fluoro-4-iodo-2-nitrotoluene .[1][2]
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Core Construction: The 1,2,4,5-substitution pattern is best achieved by modifying 2-Fluoro-4-methylaniline .[1][2]
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Nitration: Under acidic conditions, the ammonium group (-NH₃⁺) is meta-directing.[1][2] The fluorine (ortho/para) and methyl (ortho/para) groups cooperatively direct the incoming nitro group to position 5.
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Sandmeyer Reaction: The amine at position 1 is converted to an iodide, yielding the required toluene precursor.
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Figure 1: Retrosynthetic logic flow ensuring correct regiochemistry.
Detailed Experimental Protocols
Stage 1: Regioselective Nitration
Objective: Synthesis of 2-Fluoro-4-methyl-5-nitroaniline.
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Rationale: Standard nitration of anilines requires protection (e.g., acetylation) to prevent oxidation. However, in concentrated H₂SO₄, the amine is protonated to the anilinium ion, which protects it from oxidation and directs the nitro group meta to itself. The cooperative directing effects of F and Me push the electrophile to the 5-position.[1][2]
Protocol:
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Setup: Charge a 3-neck round-bottom flask (RBF) with conc. H₂SO₄ (10 vol) and cool to -5 °C.[1][2]
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Addition: Slowly add 2-Fluoro-4-methylaniline (1.0 equiv) maintaining internal temperature < 0 °C. The solution may thicken due to sulfate salt formation.
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Nitration: Add fuming HNO₃ (1.05 equiv) dropwise over 1 hour. Maintain temperature between -5 °C and 0 °C. Exothermic reaction.[1][2]
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Quench: Pour the reaction mixture onto crushed ice (20 vol). Neutralize carefully with NH₄OH or NaOH solution to pH 8–9.[2]
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Isolation: Filter the yellow precipitate. Wash with water.[2][4][5][6] Recrystallize from Ethanol/Water if necessary.[2]
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Yield Expectation: 85–92%.
Stage 2: Sandmeyer Iodination
Objective: Synthesis of 5-Fluoro-4-iodo-2-nitrotoluene.
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Rationale: Converting the amine to iodine establishes the aryl halide handle.[1] Potassium iodide (KI) is used as the iodine source reacting with the diazonium salt.[2]
Protocol:
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Diazotization: Suspend 2-Fluoro-4-methyl-5-nitroaniline (1.0 equiv) in 6M HCl (5 vol) or H₂SO₄/Water. Cool to 0 °C.
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Nitrite Addition: Add a solution of NaNO₂ (1.1 equiv) in water dropwise, keeping T < 5 °C. Stir for 30 min to ensure complete diazotization (clear solution).
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Iodination: In a separate vessel, dissolve KI (1.5 equiv) in water. Add the cold diazonium solution slowly to the KI solution at room temperature (or slightly warmed to 40 °C if precipitation occurs). Caution: Nitrogen gas evolution.[1]
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Workup: Stir for 2 hours. Extract with Ethyl Acetate (EtOAc).[2] Wash organic layer with 10% Sodium Thiosulfate (to remove excess iodine/color) and Brine.[2]
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Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
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Yield Expectation: 70–80%.
Stage 3: Radical Bromination (Critical Step)
Objective: Synthesis of 5-Fluoro-4-iodo-2-nitrobenzyl bromide.
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Rationale: Radical bromination is sensitive.[2] Over-reaction leads to the gem-dibromide (benzal bromide), which is difficult to separate.[1][2] The reaction must be stopped at ~85-90% conversion to maximize mono-bromide yield.[1][2]
Protocol:
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Reagents: Dissolve 5-Fluoro-4-iodo-2-nitrotoluene (1.0 equiv) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).
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Additives: Add N-Bromosuccinimide (NBS) (1.05 equiv) and AIBN (0.05 equiv) or Benzoyl Peroxide.[2]
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Reaction: Reflux (80 °C) under Nitrogen. Irradiate with a tungsten lamp (optional but accelerates initiation).[2]
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Monitoring: Monitor by HPLC/TLC every 30 mins. Stop reaction when starting material is <10% and dibromide is <5%. [1]
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Workup: Cool to 0 °C to precipitate succinimide. Filter off the solids.[2][7][6][8]
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Purification: Concentrate the filtrate. Recrystallize from Cyclohexane or Heptane/EtOAc.[2] Avoid silica columns if possible as benzyl bromides can degrade; if necessary, use neutral silica.[1]
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Yield Expectation: 60–75%.
Characterization Guide
Validating the structure requires distinguishing the regiochemistry.[2]
Nuclear Magnetic Resonance (NMR)[1][13]
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¹H NMR (400 MHz, CDCl₃):
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δ 8.35 (d, J = 6.5 Hz, 1H): Aromatic proton at C3. Deshielded by the adjacent Nitro and Iodo groups. The doublet arises from long-range coupling with Fluorine (or potentially H-F coupling if adjacent, but here it is para to F).[1][2] Note: H3 is between NO2 and I.[1]
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δ 7.60 (d, J = 9.0 Hz, 1H): Aromatic proton at C6. Ortho to Fluorine, resulting in a large H-F coupling constant (~8-10 Hz).[2]
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δ 4.80 (s, 2H): Benzylic protons (-CH₂Br).[1][2] Characteristic downfield shift due to Br and Nitro group.[2]
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-
¹⁹F NMR:
Mass Spectrometry (MS)[1]
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Pattern: Look for the characteristic Bromine isotope pattern (1:1 ratio of M and M+2).
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m/z: [M]+ ≈ 359/361.
Process Workflow Diagram
Figure 2: Step-by-step process workflow from starting material to isolated target.
Safety & Handling (HSE)
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Lachrymator Warning: Benzyl bromides are potent tear agents.[2] All operations must be performed in a well-ventilated fume hood.
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Skin Contact: Corrosive.[2][4] Causes severe burns.[2][4] Double-gloving (Nitrile/Laminate) and lab coat are mandatory.[1][2]
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Explosion Hazard:
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Storage: Store at 2–8 °C, protected from light (iodides are light-sensitive) and moisture (benzyl bromides hydrolyze).[1][2]
References
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Guidechem. (n.d.). 5-Fluoro-4-iodo-2-nitrobenzyl bromide Properties and CAS. Retrieved from [1]
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TSI Journals. (2010). Synthesis of 4-fluoro, 3-halo nitrotoluenes. Retrieved from
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Organic Syntheses. (1941).[2] p-Nitrobenzyl Bromide.[1][2] Org. Synth. 1941, 21,[1] 84. Retrieved from [2]
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ChemicalBook. (n.d.). 2-Fluoro-5-nitrotoluene synthesis. Retrieved from [1]
